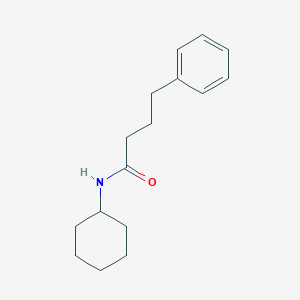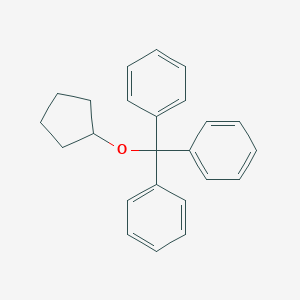
Ether, cyclopentyl trityl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, cyclopentyl trityl (ECT) is a chemical reagent that has gained significant attention in the field of chemical synthesis and research. It is a versatile and stable compound that can be used for a variety of applications, including drug discovery, materials science, and molecular biology.
Scientific Research Applications
Ether, cyclopentyl trityl has been widely used in chemical synthesis and research due to its unique properties. It is an excellent protecting group for alcohols, amines, and carboxylic acids, allowing for the selective protection of functional groups during chemical reactions. Additionally, Ether, cyclopentyl trityl can be used for the preparation of stable intermediates in organic synthesis, such as ketones and aldehydes. Ether, cyclopentyl trityl has also been used in the synthesis of natural products, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of Ether, cyclopentyl trityl involves the formation of a stable cyclopentadienyltrityl ether intermediate. This intermediate is formed by the reaction of Ether, cyclopentyl trityl with the functional group to be protected. The intermediate is stable under a variety of reaction conditions and can be easily removed by mild acid treatment, leading to the regeneration of the original functional group.
Biochemical and Physiological Effects:
Ether, cyclopentyl trityl has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, caution should be taken when handling Ether, cyclopentyl trityl, as it can cause skin irritation and is flammable.
Advantages and Limitations for Lab Experiments
Ether, cyclopentyl trityl has several advantages for use in lab experiments. It is a stable and versatile reagent that can be used for a variety of applications. Ether, cyclopentyl trityl is also relatively easy to synthesize and is commercially available. However, Ether, cyclopentyl trityl has some limitations, including its high cost and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the use of Ether, cyclopentyl trityl in chemical synthesis and research. One potential application is in the synthesis of complex natural products and pharmaceuticals. Ether, cyclopentyl trityl can also be used for the preparation of stable intermediates in materials science and for the development of new synthetic methods. Additionally, the use of Ether, cyclopentyl trityl in combination with other reagents and catalysts may lead to the development of new and more efficient chemical reactions.
Conclusion:
In conclusion, Ether, cyclopentyl trityl is a promising reagent for chemical synthesis and research. Its unique properties make it a versatile and stable compound that can be used for a variety of applications. Ether, cyclopentyl trityl has been widely used in the synthesis of natural products, pharmaceuticals, and materials science. However, further research is needed to fully understand the potential applications of Ether, cyclopentyl trityl in chemical synthesis and research.
Synthesis Methods
The synthesis of Ether, cyclopentyl trityl involves the reaction of cyclopentadiene with trityl chloride in the presence of a strong base such as potassium tert-butoxide. The resulting product is purified by column chromatography to obtain pure Ether, cyclopentyl trityl. The synthesis of Ether, cyclopentyl trityl is relatively simple and straightforward, making it an attractive reagent for research applications.
properties
CAS RN |
1241-40-3 |
|---|---|
Product Name |
Ether, cyclopentyl trityl |
Molecular Formula |
C24H24O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[cyclopentyloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2 |
InChI Key |
VMDKMEOIGXXRHB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



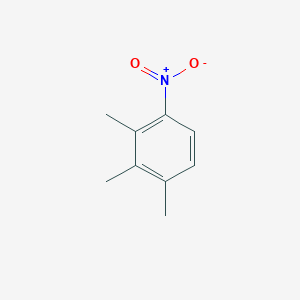


![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

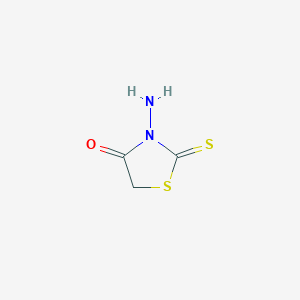


![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)

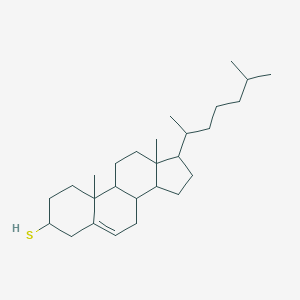
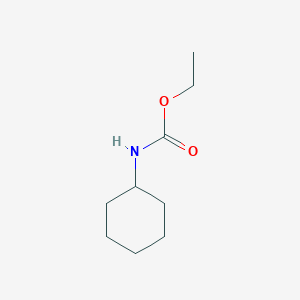
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
